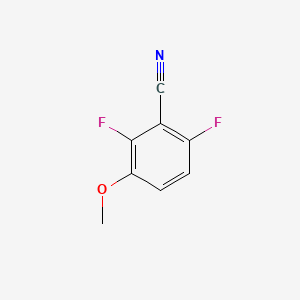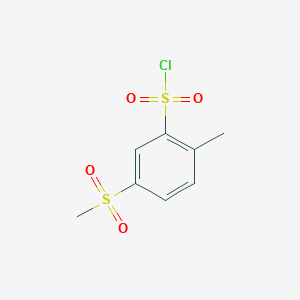
4,4-Difluorocyclohexanamine
Descripción general
Descripción
4,4-Difluorocyclohexanamine is a fluorinated cyclohexane derivative that is of interest in various fields of chemistry and pharmacology. While the specific compound "4,4-Difluorocyclohexanamine" is not directly mentioned in the provided papers, related compounds and their properties can give us insights into the potential characteristics and applications of such a molecule.
Synthesis Analysis
The synthesis of fluorinated cyclohexane derivatives often involves multi-step protocols. For instance, the synthesis of all-cis 1,2,3,4,5,6-hexafluorocyclohexane, a highly fluorinated cyclohexane, requires a 12-step protocol, indicating the complexity of introducing fluorine atoms into the cyclohexane ring . Similarly, the synthesis of 1-amino-4,4-difluorocyclohexanecarboxylic acid, a related compound, is achieved in three steps from commercially available materials . These examples suggest that the synthesis of 4,4-Difluorocyclohexanamine would likely involve a multi-step process, potentially starting from a cyclohexane backbone and introducing fluorine atoms through halogenation reactions.
Molecular Structure Analysis
The molecular structure of fluorinated cyclohexanes is influenced by the presence of fluorine atoms. For example, the crystal structure of 1,1,4,4-tetrafluorocyclohexane shows that the presence of fluorine can lead to interactions that may affect the conformation of the molecule . The introduction of fluorine atoms can also lead to a facially polarized ring, as seen in all-cis 1,2,3,4,5,6-hexafluorocyclohexane, which has a high molecular dipole moment . These findings suggest that 4,4-Difluorocyclohexanamine would also exhibit unique structural features due to the presence of fluorine atoms.
Chemical Reactions Analysis
Fluorinated cyclohexanes can participate in various chemical reactions. The presence of fluorine can influence the reactivity and outcome of these reactions. For example, polyfluorinated cyclohexa-2,5-dienones react with diazomethane to form fluorinated 1-oxaspiro[2.5]octa-4,7-dienes . Additionally, enantiopure 1,4-difluoro-cyclohexenes can be synthesized through a double cross-metathesis reaction followed by electrophilic fluorination . These examples indicate that 4,4-Difluorocyclohexanamine could also be used as a building block in various synthetic pathways, potentially leading to novel compounds with unique properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated cyclohexanes are significantly influenced by the presence of fluorine atoms. For instance, fluorinated polyimides derived from diamines with a trifluoromethyl pendent group exhibit excellent solubility, thermal stability, and mechanical properties . The introduction of fluorine atoms can also lead to lower dielectric constants and moisture absorptions, as well as influence the acidity and lipophilicity of the compounds . These properties are crucial for applications in areas such as drug discovery and microelectronics. Therefore, 4,4-Difluorocyclohexanamine is likely to possess distinct physical and chemical properties that could make it valuable for various industrial and pharmaceutical applications.
Aplicaciones Científicas De Investigación
Analytical Characterization and Method Development
- Analytical Profiles and Detection Methods : Research has characterized psychoactive arylcyclohexylamines, including derivatives of cyclohexanamine, using various analytical techniques such as gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. These methodologies aid in qualitative and quantitative analysis in biological matrices (De Paoli et al., 2013).
- Analytical Characterizations for Novel Substances : Studies on arylcyclohexylamines, which are structurally related to 4,4-difluorocyclohexanamine, focus on synthesizing and characterizing new substances. These include gas chromatography and high-performance liquid chromatography coupled with mass spectrometry (Wallach et al., 2016).
Chemical Properties and Synthesis
- Conformational Studies : Investigations into the conformational preferences of similar cyclohexane derivatives, like difluorocyclohexane, using NMR spectroscopy, shed light on their structural behavior (Wiberg et al., 2005).
- Synthesis and Separation Techniques : The synthesis and separation of related compounds, such as polyfluoro-1,2-epoxycyclohexanes, have been studied, enhancing our understanding of the chemical processes involved in manipulating cyclohexane derivatives (Coe et al., 1982).
Applications in Material Science
- Polyurethane Films : Research into the chemical, mechanical, and biological properties of polyurethane films derived from cyclohexyl isocyanates, closely related to 4,4-difluorocyclohexanamine, has implications for medical applications and material science (Król et al., 2018).
- Copolyimides with Cyclohexanol Units : The synthesis and characterization of copolyimides containing cyclohexanol units, relevant to 4,4-difluorocyclohexanamine, highlight advancements in the field of high-performance polymers, with applications in various industries (Hou et al., 2019).
Safety And Hazards
4,4-Difluorocyclohexanamine is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
4,4-difluorocyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N/c7-6(8)3-1-5(9)2-4-6/h5H,1-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOFXVWAFFJFJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397244 | |
| Record name | 4,4-Difluorocyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluorocyclohexanamine | |
CAS RN |
458566-84-2 | |
| Record name | 4,4-Difluorocyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Z)-4,4,4-trifluoro-3-oxo-1-(trifluoromethyl)butylidene]-1-hydrazinecarbothioamide](/img/structure/B1308057.png)
![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-[3-(trifluoromethyl)anilino]-2-propenenitrile](/img/structure/B1308064.png)
![2-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B1308069.png)
![Ethyl 4,4,4-trifluoro-3-[(2,2,2-trifluoroacetyl)amino]-2-butenoate](/img/structure/B1308070.png)
![(E)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(4-methylphenyl)-2-propenenitrile](/img/structure/B1308071.png)

![3-[(E)-(3-chlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B1308074.png)




![2-[3-(hydroxymethyl)piperidino]-5-[(E)-1-naphthylmethylidene]-1,3-thiazol-4(5H)-one](/img/structure/B1308086.png)
![(Z)-3-(4-fluoroanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile](/img/structure/B1308093.png)